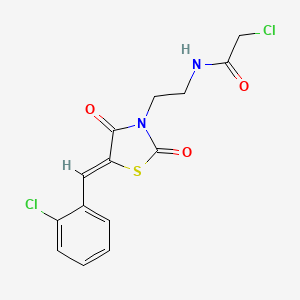

2-Chloro-N-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-N-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)acetamide” is a chemical compound with the molecular formula C14H12Cl2N2O3S and a molecular weight of 359.23 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthetic route to obtain 2,5-disubstituted 4-thiazolidinone derivatives was through the chloroacetylation of substituted anilines, using chloroacetyl chloride to form 2-chloro-N-(substituted phenyl) acetamide, which upon heterocyclization with ammonium thiocyanate afforded 2-(substituted phenyl imino) thiazolidine .Applications De Recherche Scientifique

- Anticancer Potential : Researchers have investigated this compound for its potential as an anticancer agent. Its unique structure and thiazolidinone scaffold make it an interesting candidate for further study in cancer therapy .

- Anti-inflammatory Properties : The thiazolidinone moiety in the compound suggests anti-inflammatory activity. Scientists explore its effects on inflammatory pathways and potential applications in treating inflammatory diseases .

- Podand Synthesis : 2-Chloro-N-phenylacetamide derivatives have been used in the preparation of podands, which are molecules with multiple binding sites. These podands find applications in host-guest chemistry and molecular recognition .

- Schiff Base Ligands : By reacting with corresponding hydrazones, this compound can serve as a precursor for phenylacetamide-based Schiff base ligands. These ligands play a crucial role in coordination chemistry and catalysis .

- Polymerization Reactions : The chloroacetamide group in the compound can participate in polymerization reactions. Researchers explore its use as a monomer or as a functional group in polymer synthesis .

Medicinal Chemistry and Drug Development

Organic Synthesis and Ligand Design

Materials Science and Polymer Chemistry

Mécanisme D'action

Target of Action

The primary target of this compound is the promastigotes of Leishmania mexicana . Leishmania is a genus of trypanosomes that are responsible for the disease leishmaniasis. They proliferate mainly in impoverished environments of tropical climates .

Mode of Action

The compound interacts with the promastigotes of Leishmania mexicana, inducing apoptosis in the parasites . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a crucial process in maintaining the health of an organism by eliminating old cells, unnecessary cells, and unhealthy cells.

Biochemical Pathways

Given its apoptotic effect on leishmania mexicana, it can be inferred that the compound likely interacts with the cellular pathways that regulate apoptosis in these organisms .

Pharmacokinetics

The compound has shown significant anti-leishmanial activity in vitro , suggesting that it may have good bioavailability and effective distribution within the organism to reach its target.

Result of Action

The compound has shown significant anti-leishmanial activity, with an IC50 value of 0.086 µM for L. mexicana (promastigote form) after 24 hours of interaction . This suggests that the compound is effective in inhibiting the growth of the parasites.

Action Environment

As the compound has shown significant anti-leishmanial activity in vitro , it can be inferred that it may be stable and effective under the conditions typically used for in vitro experiments.

Propriétés

IUPAC Name |

2-chloro-N-[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O3S/c15-8-12(19)17-5-6-18-13(20)11(22-14(18)21)7-9-3-1-2-4-10(9)16/h1-4,7H,5-6,8H2,(H,17,19)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNJZTLOJQQFRT-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanamine](/img/structure/B2431213.png)

![N-(3-hydroxypropyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2431215.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-3-carboxamide](/img/structure/B2431216.png)

![N-tert-butyl-2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2431218.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2431220.png)

![4-[3-(Difluoromethoxy)phenyl]-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2431222.png)

![4-[4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2431226.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2431234.png)